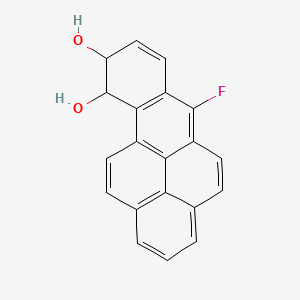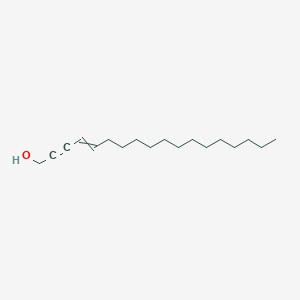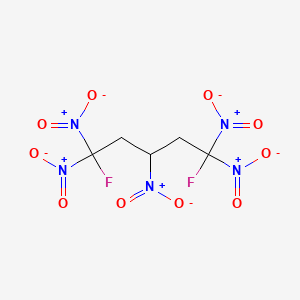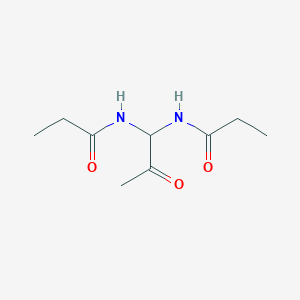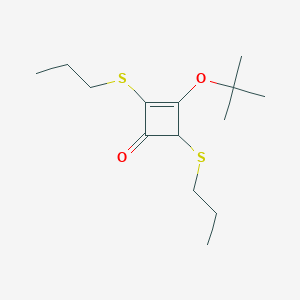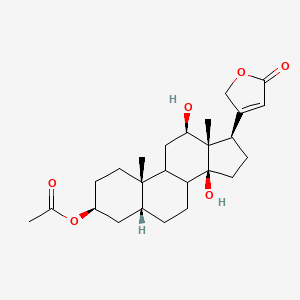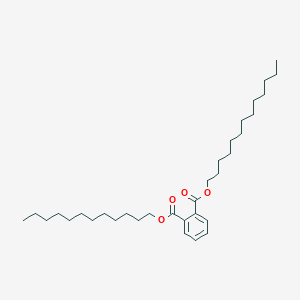
Dodecyl tridecyl benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl tridecyl benzene-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. It is a multi-constituent substance with the molecular formula ranging from C28H46O4 to C32H54O4 . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl tridecyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with dodecyl and tridecyl alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous esterification processes. The reaction mixture is heated and stirred in large reactors, and the resulting ester is purified through distillation and crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl tridecyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecyl tridecyl benzene-1,2-dicarboxylic acid.
Reduction: Formation of dodecyl tridecyl benzene-1,2-diol.
Substitution: Formation of various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Dodecyl tridecyl benzene-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a lubricant and surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of dodecyl tridecyl benzene-1,2-dicarboxylate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Dioctyl terephthalate (DOTP)
- Diisononyl phthalate (DINP)
Comparison
Dodecyl tridecyl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other similar compounds. For instance, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
79864-10-1 |
|---|---|
Formule moléculaire |
C33H56O4 |
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
1-O-dodecyl 2-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C33H56O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-22-26-30(31)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h22-23,26-27H,3-21,24-25,28-29H2,1-2H3 |
Clé InChI |
CZWBNUUKXREFFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


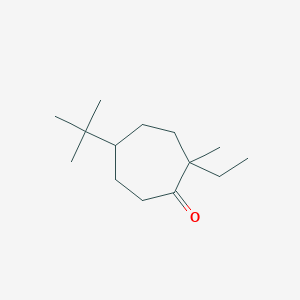
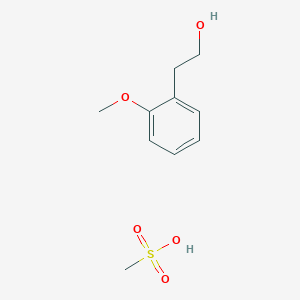
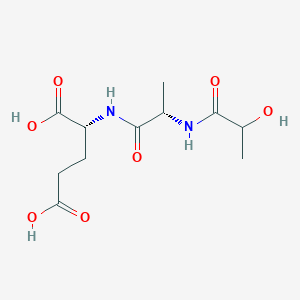
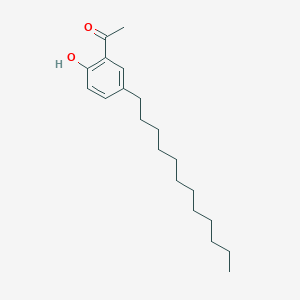
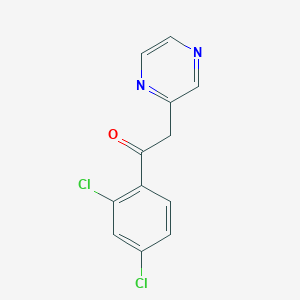
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
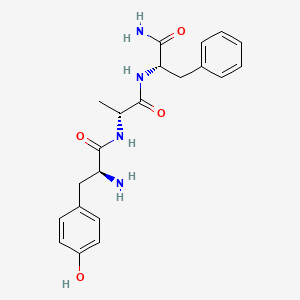
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
